An In-Depth Technical Guide to 3-(4,6-Dimethoxypyrimidin-2-yl)aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(4,6-Dimethoxypyrimidin-2-yl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline based on available chemical data and established principles of organic chemistry. It should be noted that detailed experimental protocols and extensive characterization data for this specific molecule are not widely available in peer-reviewed literature. Therefore, certain sections, particularly concerning synthesis and reactivity, are presented as expert-guided theoretical frameworks that would require empirical validation.
Executive Summary
3-(4,6-Dimethoxypyrimidin-2-yl)aniline (CAS No. 387350-84-7) is a heterocyclic aromatic amine that presents a unique scaffold for chemical exploration, particularly in the fields of medicinal chemistry and materials science. This molecule integrates three key structural features: an aniline moiety, a pyrimidine ring, and two methoxy groups. The aniline provides a reactive primary amine for a host of derivatization reactions, the electron-deficient pyrimidine ring influences the molecule's electronic properties and offers sites for nucleophilic substitution, and the methoxy groups serve to modulate solubility and electronic density. This guide provides an in-depth analysis of its known chemical properties, a proposed synthetic strategy, its expected reactivity profile, and its potential as a building block in the development of novel compounds, such as kinase inhibitors.
Molecular Structure and Physicochemical Properties
The foundational characteristics of any chemical compound are its structure and resulting physical properties. These data points are critical for designing experiments, predicting behavior in different environments, and ensuring safe handling.
Chemical Structure
The structure of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline consists of an aniline ring substituted at the meta-position with a 4,6-dimethoxypyrimidine ring.
Figure 1: Chemical structure of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline.
Physicochemical Data Summary
All quantitative data for the compound are summarized in the table below for ease of reference. It is important to note that some of these values are predicted through computational models and have not been experimentally verified in published literature.
| Property | Value | Source(s) |
| CAS Number | 387350-84-7 | [1] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [1] |
| Molecular Weight | 231.26 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 100-101 °C | [1] |
| Boiling Point (Predicted) | 329.2 ± 34.0 °C | - |
| Density (Predicted) | ~1.25 g/cm³ | - |
| pKa (Predicted) | 3.25 ± 0.10 (most basic) | - |
Synthesis and Manufacturing
Proposed Synthetic Workflow: Suzuki Coupling
The logic behind choosing a Suzuki coupling is its high tolerance for various functional groups, generally good yields, and the commercial availability of the necessary precursors. The key disconnection is the bond between the aniline and pyrimidine rings.
Figure 2: Proposed Suzuki coupling workflow for synthesis.
Representative Synthetic Strategy
The following protocol is a generalized representation and must be optimized for scale, purity, and yield.
Step 1: Reaction Setup
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To an oven-dried reaction vessel, add 3-aminophenylboronic acid (1.0 eq), 2-chloro-4,6-dimethoxypyrimidine (1.0-1.2 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. The inert atmosphere is crucial to prevent the degradation of the palladium catalyst.
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Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq). The choice of catalyst and ligand can significantly impact reaction efficiency and may require screening.
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Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DME and water (e.g., 4:1 ratio).
Step 2: Reaction Execution
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Heat the reaction mixture to a temperature between 80-100 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
Step 3: Workup and Purification
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Cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude material by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to isolate the pure 3-(4,6-Dimethoxypyrimidin-2-yl)aniline.
Chemical Reactivity and Derivatization
The reactivity of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline is dictated by its primary functional groups: the aromatic amine (aniline) and the dimethoxypyrimidine ring.
Figure 3: Key reactive sites of the molecule.
Reactions at the Aniline Moiety
The primary amine is the most reactive site on the molecule for a wide range of transformations.
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Acylation/Sulfonylation: The nucleophilic amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common first step in building more complex molecules.
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Amide Coupling: In the presence of peptide coupling reagents (e.g., HATU, EDC/HOBt), the amine can be coupled with carboxylic acids to form amides. This is a cornerstone of medicinal chemistry for creating diverse libraries of compounds.
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Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
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Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures would convert the primary amine into a diazonium salt. This intermediate is highly versatile and can be subsequently converted to a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions.
Reactions on the Aromatic Rings
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Aniline Ring: The amine group is an activating, ortho-, para-director for electrophilic aromatic substitution (EAS). Therefore, reactions like halogenation, nitration, or Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the amine. Steric hindrance from the bulky pyrimidine substituent may favor substitution at the para position (C-6 of the aniline ring).
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Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient. However, the two electron-donating methoxy groups at the 4- and 6-positions significantly reduce this deficiency, making nucleophilic aromatic substitution (SNARE) on the pyrimidine ring itself less favorable compared to a non-alkoxylated pyrimidine.
Potential Applications in Drug Discovery
While specific biological activity for 3-(4,6-Dimethoxypyrimidin-2-yl)aniline has not been reported, its structural motifs are prevalent in pharmacologically active compounds, particularly protein kinase inhibitors[2]. The 2-anilinopyrimidine scaffold is a well-established "hinge-binding" motif that can anchor small molecules into the ATP-binding site of many kinases.
Its utility lies in its role as a versatile intermediate. Researchers can utilize the reactive aniline group to append various side chains designed to interact with other regions of a kinase active site, thereby tuning the potency and selectivity of the resulting inhibitor. The meta-substitution pattern provides a different vector for substituent exploration compared to its more commonly studied para-isomer, potentially allowing access to novel chemical space and intellectual property.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
Conclusion
3-(4,6-Dimethoxypyrimidin-2-yl)aniline is a valuable chemical building block whose full potential is yet to be extensively documented in public literature. Its combination of a reactive aniline handle and a drug-like dimethoxypyrimidine core makes it an attractive starting point for synthetic campaigns in drug discovery and materials science. This guide has provided a framework for understanding its fundamental properties, a robust strategy for its synthesis, and an overview of its potential reactivity, empowering researchers to effectively incorporate this molecule into their research and development programs.
References
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MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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PubMed. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US6657085B2 - Process for the preparation of aniline compounds.
- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
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Oakwood Chemical. (n.d.). 3-(4,6-Dimethoxypyrimidin-2-yl)aniline. Retrieved from [Link]
